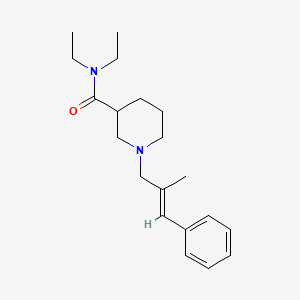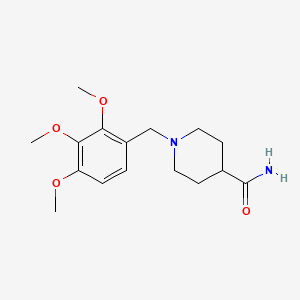![molecular formula C23H24BrNO2 B3851502 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol
説明
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol, also known as NAP, is a compound that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis. 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance neurotrophic factors such as BDNF and NGF. In addition, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function, protect dopaminergic neurons, reduce amyloid-beta accumulation, reduce brain damage, and improve functional recovery.
実験室実験の利点と制限
One advantage of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its neuroprotective properties, which make it a useful tool for studying various neurological diseases. However, one limitation of using 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol research, including studying its potential therapeutic applications in other neurological diseases such as multiple sclerosis and traumatic brain injury. In addition, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol and to optimize its dosing and delivery methods. Finally, the development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs with improved pharmacological properties may lead to the discovery of even more effective neuroprotective agents.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is a compound with potential therapeutic applications in various neurological diseases. Its neuroprotective properties make it a useful tool for studying these diseases in lab experiments. Further research is needed to fully understand its mechanism of action and optimize its dosing and delivery methods. The development of 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol analogs may lead to the discovery of even more effective neuroprotective agents.
科学的研究の応用
4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to protect dopaminergic neurons from degeneration. In ischemic stroke, 4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to reduce brain damage and improve functional recovery.
特性
IUPAC Name |
4-(4-bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2/c1-27-22-11-6-17(20-4-2-3-5-21(20)22)16-25-14-12-23(26,13-15-25)18-7-9-19(24)10-8-18/h2-11,26H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCBYRKILOAYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)

![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)


![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B3851493.png)
![2-[benzyl(2-methyl-2-buten-1-yl)amino]ethanol](/img/structure/B3851496.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)

